Cas no 1803761-20-7 (Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate)

エチル 3-シアノ-5-ヒドロキシ-4-(トリフルオロメトキシ)安息香酸エステルは、高度な化学構造を持つ有機化合物です。この化合物は、シアノ基(-CN)とヒドロキシ基(-OH)がベンゼン環に結合しており、さらにトリフルオロメトキシ基(-OCF₃)が導入されています。これらの官能基により、高い反応性と特異的な化学的性質を示します。特に、電子求引性基(-CF₃O)と電子供与性基(-OH)の共存により、分子内の極性が調整され、医薬品中間体や機能性材料の合成において有用です。また、エステル基(-COOEt)は加水分解や他の変換反応に適しており、多様な誘導体合成が可能です。この化合物は、有機合成化学や創薬研究における重要な中間体としての潜在性を有しています。

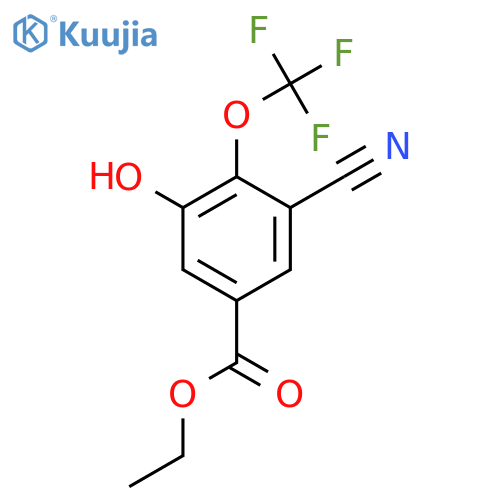

1803761-20-7 structure

商品名:Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate

CAS番号:1803761-20-7

MF:C11H8F3NO4

メガワット:275.180733680725

CID:4957810

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H8F3NO4/c1-2-18-10(17)6-3-7(5-15)9(8(16)4-6)19-11(12,13)14/h3-4,16H,2H2,1H3

- InChIKey: XIUAZFFEJBEWDO-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=CC(C(=O)OCC)=CC=1O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 376

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 79.6

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005042-500mg |

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate |

1803761-20-7 | 97% | 500mg |

798.70 USD | 2021-06-21 | |

| Alichem | A015005042-250mg |

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate |

1803761-20-7 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015005042-1g |

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate |

1803761-20-7 | 97% | 1g |

1,475.10 USD | 2021-06-21 |

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate 関連文献

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

1803761-20-7 (Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬